Here's what we do know:
The lengthy name refers to a specific molecule with a complex carbon skeleton and functional groups. Identifying its structure is the first step for researchers. Databases like PubChem () can be used for this purpose.
The core structure of this molecule, 1H-3a,7-methanoazulene, is found in some naturally occurring terpenes. Terpenes are a large class of organic compounds known for their diverse biological activities, including insect repellency and medicinal properties . This suggests that 1-((3R,3aR,7R,8aS)-3,6,8,8-Tetramethyl-2,3,4,7,8,8a-hexahydro-1H-3a,7-methanoazulen-5-yl)ethanone might also possess interesting bioactivities, but further research is needed.
This molecule could be a synthetic analogue of a naturally occurring compound. Studying such analogues allows researchers to understand how specific structural changes affect the biological properties of the original molecule.
Acetyl cedrene, chemically known as Ethanone, 1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)-, is a sesquiterpene compound predominantly derived from cedarwood oil. It has a molecular formula of C17H26O and a molecular weight of 246.39 g/mol. Acetyl cedrene is characterized by its strong woody odor and is typically found in solid form with a melting point of approximately 92 °C and a boiling point around 307 °C . This compound is primarily utilized in the fragrance industry for its aromatic properties.
There is no documented information on the specific mechanism of action for this molecule. However, similar ketones with a cedrane skeleton can exhibit various biological activities, including antimicrobial and anti-inflammatory properties []. More research is needed to understand if this specific molecule possesses any biological effects.
Research on the biological activity of acetyl cedrene indicates that it may have beneficial effects in certain contexts. For instance, studies have shown that acetyl cedrene can positively influence worm growth in sediment environments but does not significantly affect feeding rates . Additionally, it has been assessed for its toxicity and dermatological safety in fragrance applications, with findings suggesting it is generally non-irritating to human skin .
The primary method for synthesizing acetyl cedrene involves the ethyl esterification of alpha-cedrene, which is extracted from cedarwood oil. This process allows for the production of acetyl cedrene while incorporating various natural impurities from the cedarwood oil itself . The complexity of cedarwood oil contributes to a mixture that may include other acetylated isomers and structural variants of acetyl cedrene .
Acetyl cedrene finds extensive application across several industries:
Interaction studies involving acetyl cedrene have primarily focused on its environmental fate and effects on biological systems. For example, research has examined its impact on sediment microbial communities and its behavior in aquatic environments . These studies help elucidate how acetyl cedrene interacts with various organisms and contributes to ecological dynamics.
Acetyl cedrene shares structural similarities with several other compounds within the category of cyclic ketones derived from terpenes. Here are some notable comparisons:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl cedryl ketone | C17H26O | Non-stereospecific version; similar applications |
Cedryl methyl ketone | C17H26O | Derived from cedarwood; used in fragrances |
Beta-cedrene | C15H24 | Another component of cedarwood oil; different structure |
Alpha-cedrene | C15H24 | Precursor to acetyl cedrene; common terpene |
Acetyl cedrene's uniqueness lies in its specific structural configuration and functional properties that make it particularly suitable for fragrance applications compared to other similar compounds like methyl cedryl ketone and beta-cedrene.
The boiling point of acetyl cedrene exhibits variation in reported values depending on the measurement or calculation method employed. Experimental literature data indicates a boiling point of 272°C [1] [5], while other sources report calculated values ranging from 307°C to 348.4±11.0°C at 760 mmHg [4] [6]. The Joback calculation method estimates the boiling point at 668.77 K (395.6°C) [7].
Vapor pressure measurements demonstrate the compound's moderate volatility characteristics. Experimental determinations show vapor pressure values of 250 Pa at 25°C [4], which contrasts with calculated estimates of 0.0±0.7 mmHg (0.0±0.9 Pa) at 25°C [1] [6]. Alternative computational approaches using the Modified Grain method estimate vapor pressure at 0.00054 mmHg (0.0719 Pa) at 25°C for the solid form, with subcooled liquid vapor pressure calculated at 0.00222 mmHg (0.296 Pa) [8].
The temperature dependence of vapor pressure follows the expected exponential relationship, with higher temperatures resulting in significantly increased vapor pressure values. The calculated Henry's law constant of 14.8 Pa·m³/mol [4] indicates moderate volatility from aqueous solutions.
The melting point of acetyl cedrene shows considerable variation in reported values across different sources. Calculated estimates indicate melting points of 92°C [4] and 88.89°C [8], while the Joback calculation method provides a value of 427.74 K (154.6°C) [7]. Several sources report melting point as "not available" or "N/A" [1] [6], likely reflecting the challenges in obtaining precise experimental measurements for this compound.
The compound exists as a solid at room temperature [4] [9], with the technical mixture typically being liquid due to the presence of impurities comprising 15-35% of the mixture [4]. The phase transition from solid to liquid involves an estimated enthalpy of fusion of 21.46 kJ/mol according to Joback calculations [7].
Water solubility of acetyl cedrene is characteristically low, with experimental measurements showing 6 mg/L at 23°C [4]. This limited aqueous solubility reflects the compound's predominantly hydrophobic nature. Computational estimates using different methods provide varying values, including 1.428 mg/L [8] and 1.278 mg/L [10] at 25°C.
The octanol-water partition coefficient serves as a critical parameter for understanding the compound's distribution behavior between hydrophobic and hydrophilic phases. Experimental measurements of log Kow yield values ranging from 5.34 [1] to 5.9 [4], with the most reliable experimental value being 5.9 [4]. Technical mixtures of acetyl cedrene show multiple log Kow values of 5.6, 5.8, and 5.9, corresponding to different components within the mixture [4]. Computational estimates provide somewhat lower values, including 4.96 [8], 4.88 [9], and 4.374 [7].
The high log Kow values indicate strong lipophilic character and potential for bioaccumulation in fatty tissues. Soil adsorption coefficients show correspondingly high values, with log Koc measurements ranging from 3.5 to 5.1 [4], indicating strong binding to soil organic matter and low mobility in terrestrial environments.
The refractive index of acetyl cedrene has been measured at n20/D 1.516 [1] and 1.519 [6], indicating moderate optical density characteristics typical of organic compounds with similar molecular structure. These values represent measurements at 20°C using the sodium D-line (589 nm wavelength).
The compound exhibits optical activity with a specific rotation of α = -30° (neat) [5], demonstrating levorotatory behavior. This optical activity stems from the presence of chiral centers within the molecular structure, consistent with its stereoisomeric nature.
Limited spectroscopic data are available for acetyl cedrene in the ultraviolet-visible range. The compound's molecular structure, containing carbonyl functionality and an extensive carbon framework, would be expected to exhibit characteristic absorption bands in both the ultraviolet and near-infrared regions, though specific absorption coefficients and wavelength-dependent refractive index data are not extensively documented in the available literature.
Irritant;Environmental Hazard